molecular formula C9H13NO2 B1350914 4-(2-Methoxyethoxy)aniline CAS No. 33311-29-4

4-(2-Methoxyethoxy)aniline

Cat. No.: B1350914
CAS No.: 33311-29-4
M. Wt: 167.2 g/mol
InChI Key: DIOBEQCFVVJJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)aniline, also known as 4-(2-methoxyethoxy)benzenamine, is an organic compound with the molecular formula C9H13NO2. It is characterized by the presence of an aniline group substituted with a 2-methoxyethoxy group at the para position. This compound is typically a colorless to pale yellow liquid and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)aniline can be achieved through several methods. One common route involves the reaction of p-fluoronitrobenzene with ethylene glycol methyl ether in the presence of potassium hydroxide and dimethyl sulfoxide. The reaction is carried out at 60°C overnight, resulting in the formation of the desired product with a yield of approximately 76.9% .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced under inert gas conditions to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(2-Methoxyethoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline group can form hydrogen bonds and participate in various chemical interactions, influencing the activity of enzymes and other biological molecules. The 2-methoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact more effectively with its targets .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methoxyethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methoxyethoxy group at the para position of the aniline ring enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful reagent in scientific research .

Properties

IUPAC Name

4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOBEQCFVVJJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397721
Record name 4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33311-29-4
Record name 4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-iodoaniline (219 mg, 1.0 mmol), 2-methoxyethanol (152 mg, 2.0 mmol), copper iodide (19.0 mg, 0.1 mmol), cesium carbonate (554 mg, 1.7 mmol) and 1,10-phenanthroline (36.0 mg, 0.2 mmol) was stirred in toluene (0.5 mL) at 110° C. overnight. The reaction was then cooled to RT and filtered through silica gel and washed with diethyl ether. The ether was removed in vacuo to obtain a crude solid. Purification by prep tlc (1:9 MeOH/DCM) afforded the title compound as a solid (8.9 mg, 5.3%). 1H NMR (300 MHz, CDCl3) δ 6.82-6.72 (m, 4H), 4.06 (t, 2H), 3.72 (t, 2H), 3.45 (s, 3H).
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
5.3%

Synthesis routes and methods II

Procedure details

A mixture of 1-(2-methoxyethoxy)-4-nitrobenzene (0.724 g, 3.67 mmol) and 10% Pd/C (Aldrich) (0.201 g, 1.89 mmol) in EtOH (10 mL) was evacuated under vacuum and refilled with hydrogen (4 times). The mixture was hydrogenated under balloon pressure at rt for 1.5 h. The reaction mixture was filtered through a pad of Celite® (diatomaceous earth) (eluent:EtOH) and concentrated. The crude product was purified by silica gel chromatography (25 g, eluent: EtOAc in hexanes 0%-60%) to give 4-(2-methoxyethoxy)aniline (0.548 g, 89% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ 6.73-6.82 (m, 2H); 6.58-6.68 (m, 2H); 4.01-4.08 (m, 2H); 3.67-3.76 (m, 2H); 3.29-3.52 (m, 5H). m/z (ESI, +ve ion) 168.1 (M+H)+.
Quantity
0.724 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.201 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.